molecular formula C4HBrF3NO B1378506 3-Bromo-4-trifluoromethyl-isoxazole CAS No. 1824298-81-8

3-Bromo-4-trifluoromethyl-isoxazole

Katalognummer: B1378506
CAS-Nummer: 1824298-81-8
Molekulargewicht: 215.96 g/mol
InChI-Schlüssel: OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-trifluoromethyl-isoxazole (CAS 1824298-81-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research . Its molecular formula is C 4 HBrF 3 NO, with a molecular weight of 215.96 g/mol . The compound features a reactive bromo substituent adjacent to an electron-withdrawing trifluoromethyl group on the isoxazole core. This unique structure makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald couplings, enabling the introduction of the 4-trifluoromethyl-isoxazole motif into more complex architectures . The trifluoromethyl group is a key attribute, as it often enhances a molecule's metabolic stability, lipophilicity, and overall bioavailability, making this compound particularly valuable in the design of new active molecules . This product is intended for research purposes as a chemical intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can find identifying information including the SMILES string (FC(C1=CON=C1Br)(F)F) and the InChIKey (OYOSUPWUVOHYNZ-UHFFFAOYSA-N) in the product data . For specific handling and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-4-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Complete Technical Guide to 3-Bromo-4-trifluoromethyl-isoxazole: Physical Properties, Chemical Reactivity, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromo-4-trifluoromethyl-isoxazole (CAS: 1824298-81-8) represents a functionally dense, highly specialized heterocyclic building block. Isoxazoles bearing both halogen and trifluoromethyl (-CF₃) substituents are highly prized in medicinal chemistry and agrochemical development due to their ability to act as metabolically stable bioisosteres for amides and phenyl rings[1]. The specific positioning of the -CF₃ group at the C4 position, flanked by a bromine atom at C3, creates a unique electronic and steric topography that dictates its chemical behavior, requiring precise, causality-driven experimental workflows for successful functionalization.

Structural Topography & Physical Properties

The physical and chemical properties of 3-bromo-4-trifluoromethyl-isoxazole are fundamentally governed by the interplay between the electron-rich heteroaromatic isoxazole core and its highly electron-withdrawing substituents. The -CF₃ group significantly increases the lipophilicity (LogP) and volatility of the scaffold, while the heavy bromine atom at C3 increases the molecular density.

Below is a summarized table of the quantitative physical and chemical data for this scaffold, synthesized from authoritative vendor databases and extrapolated in silico models for halogenated isoxazoles.

PropertyValueSource / Methodology
IUPAC Name 3-Bromo-4-(trifluoromethyl)isoxazole[2]
CAS Registry Number 1824298-81-8Vendor Databases[2]
Molecular Formula C₄HBrF₃NOStructural Calculation[2]
Molecular Weight 215.96 g/mol Standard Atomic Weights[2]
Physical State Liquid (Colorless to pale yellow)Extrapolated from halogenated isoxazoles
Boiling Point 135 – 145 °C (Predicted)In silico thermodynamic modeling
Density ~ 1.78 g/cm³ (Predicted)Volumetric density prediction
LogP (Lipophilicity) 2.6 ± 0.2 (Predicted)Lipophilicity modeling
SMILES N1=C(C(=CO1)C(F)(F)F)Br[2]

Electronic Architecture & Mechanistic Reactivity

To successfully utilize 3-bromo-4-trifluoromethyl-isoxazole in synthetic pathways, researchers must understand the causality behind its reactivity map. The isoxazole ring is inherently an electron-rich heteroaromatic system. However, the introduction of the strongly electron-withdrawing -CF₃ group at C4 severely depletes the π-electron density of the ring via inductive (-I) and mesomeric (-M) effects[1].

This electronic architecture results in two primary sites of reactivity, each with distinct steric challenges:

  • The C3-Bromine Bond: The electron withdrawal from C4 increases the electrophilicity of the C3-Br bond, theoretically priming it for oxidative addition. However, the spatial proximity of the bulky -CF₃ group induces profound steric hindrance, complicating standard transition-metal-catalyzed cross-couplings[1].

  • The C5-Proton: The C5 position remains unsubstituted. The combined electron-withdrawing effects of the adjacent ring oxygen and the C4-CF₃ group render the C5 proton highly acidic, making it an ideal site for directed ortho-metalation (DoM)[3].

ReactivityMap Core 3-Bromo-4-trifluoromethyl-isoxazole (Core Scaffold) C3 C3 Position (Bromine) - Sterically Hindered - Cross-Coupling Site Core->C3 Oxidative Addition C4 C4 Position (CF3 Group) - Strong Electron Withdrawal (-I, -M) - Modulates Lipophilicity Core->C4 Inductive Effect C5 C5 Position (C-H) - Highly Acidic - Site for C-H Activation Core->C5 Deprotonation

Logical relationship of electronic and steric effects on the isoxazole scaffold.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems built on mechanistic causality. Below are two highly optimized workflows for functionalizing this scaffold.

Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple an aryl boronic acid to the sterically hindered C3 position.

Causality of Choices: Standard catalysts like Pd(PPh₃)₄ frequently fail here because they are insufficiently electron-rich to undergo oxidative addition into the deactivated C-Br bond, and their steric bulk clashes with the adjacent C4-CF₃ group. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand forces a cis-coordination geometry that accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition[4]. A mild base (K₃PO₄) is chosen over strong bases (like NaOH) to prevent base-induced fragmentation of the sensitive isoxazole ring.

SuzukiWorkflow Step1 1. Reagent Preparation Isoxazole + Boronic Acid + Pd(dppf)Cl2 Step2 2. Oxidative Addition Insertion into C3-Br Bond Step1->Step2 Step3 3. Transmetalation Transfer of Aryl Group from Boron to Pd Step2->Step3 Step4 4. Reductive Elimination Formation of C3-Aryl Bond Step3->Step4 Step5 5. Product Isolation Quench, Extract & Purify Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at C3.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromo-4-trifluoromethyl-isoxazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate "ate" complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) against a positive flow of argon.

  • Execution: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass (m/z ~216). If a peak at m/z ~138 appears, premature protodebromination has occurred. This indicates oxygen contamination or insufficient boronic acid activation. If observed, abort, purge the system more rigorously with Argon, and ensure the base is fully solubilized.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Regioselective C5-H Metalation and Electrophilic Trapping

Objective: Functionalize the C5 position without disrupting the delicate C3-Br bond.

Causality of Choices: Using standard alkyllithiums (e.g., n-BuLi) would trigger unwanted halogen-metal exchange at the C3-Br position. Therefore, we must use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at cryogenic temperatures. This ensures strictly regioselective deprotonation at C5 based on kinetic acidity rather than nucleophilic attack[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-4-trifluoromethyl-isoxazole in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the kinetic rate of ring-opening (fragmentation of the isoxazolyl anion) and prevent degradation.

  • Deprotonation: Add LDA (1.1 equiv) dropwise. Stir for exactly 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) neat or dissolved in anhydrous THF.

  • Self-Validation & Monitoring: Quench a 0.1 mL reaction aliquot with D₂O and analyze by ¹H NMR.

    • Validation Check: The disappearance of the C5-H singlet (typically around δ 8.5-9.0 ppm) and the incorporation of deuterium confirms successful metalation. If the starting material proton remains, the LDA may have hydrolyzed prior to use; prepare fresh base.

  • Isolation: Quench the main reaction with saturated aqueous NH₄Cl, extract with DCM, dry, and purify.

Applications in Drug Development

In modern drug discovery, the isoxazole ring is frequently employed to improve the lipophilic efficiency (LipE) and pharmacokinetic profiles of lead compounds. The C4-CF₃ group specifically increases the membrane permeability of the molecule while blocking cytochrome P450-mediated metabolic oxidation sites[4].

Furthermore, the C3-bromo handle allows for the rapid generation of structure-activity relationship (SAR) libraries via late-stage cross-coupling. For instance, highly substituted isoxazoles have been successfully deployed as selective allosteric ligands for nuclear receptors like RORγt, where the isoxazole core dictates critical hydrogen-bonding and hydrophobic interactions within the binding pocket[4]. By leveraging the orthogonal reactivity of the C3-Br and C5-H positions, medicinal chemists can rapidly build complex, multi-functionalized therapeutics from this single starting material.

References

  • Chalyk, B. A., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 2019. Available at:[Link]

  • Jetten, A. M., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2021. Available at:[Link]

Sources

Thermodynamic Stability of 3-Bromo-4-trifluoromethyl-isoxazole in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of halogenated and fluorinated heterocycles is a cornerstone of modern drug discovery and agrochemical development. Specifically, 3-bromo-4-trifluoromethyl-isoxazole (CAS: 1824298-81-8) serves as a highly functionalized building block. While the introduction of a trifluoromethyl (CF₃) group is well-documented to improve lipophilicity, absorbency, and metabolic stability[1], the unique combination of a 3-bromo and 4-CF₃ substitution pattern creates a severely electron-deficient isoxazole core.

For researchers and drug development professionals, understanding the thermodynamic boundaries of this molecule in solution is non-negotiable. Premature degradation during assay incubation or synthetic scale-up can lead to false-negative screening results or catastrophic yield losses. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols to accurately profile its thermodynamic stability.

Structural Causality: Electronic and Steric Interplay

To predict the stability of 3-bromo-4-trifluoromethyl-isoxazole, one must first deconstruct the electronic environment of the heteroaromatic ring. The isoxazole core (a 5-membered N-O-C=C-C=N system) relies on the delicate balance of its π-electron cloud.

  • The CF₃ Effect: The 4-trifluoromethyl group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. While this shields the molecule from oxidative hepatic metabolism[1], it aggressively pulls electron density away from the ring.

  • The Bromo Effect: The bromine atom at the 3-position provides steric bulk but acts as a secondary electron-withdrawing group, further exacerbating the electron deficiency of the core.

  • C5-Proton Acidity: Because the 5-position is unsubstituted, the C5-H bond is rendered highly acidic by the adjacent oxygen atom and the combined pull of the C3/C4 substituents.

This extreme electron deficiency dictates the molecule's primary vulnerability: base-catalyzed N-O bond cleavage . In basic environments, hydroxide ions readily deprotonate C5, triggering an irreversible cascade that cleaves the weak N-O bond, yielding an acyclic cyano-enolate derivative. This base-catalyzed ring opening is a hallmark degradation pathway extensively documented in isoxazole-containing therapeutics, such as leflunomide[2]. Conversely, in highly acidic media, the nitrogen atom can be protonated, rendering the ring susceptible to specific acid catalysis and subsequent hydrolytic fragmentation[3].

Pathways Isox 3-Bromo-4-CF3-isoxazole Base Base-Catalyzed (pH > 8.0) Isox->Base OH- attack / C5 deprotonation Acid Acid-Catalyzed (pH < 3.0) Isox->Acid H+ protonation Thermal Thermal Stress (> 60°C) Isox->Thermal Activation Energy (Ea) RingOpen N-O Cleavage (Cyanoketone) Base->RingOpen Hydrolysis Ring Fragmentation (Hydroxylamine) Acid->Hydrolysis Thermal->RingOpen

Thermodynamic degradation pathways of 3-bromo-4-CF3-isoxazole in solution.

Self-Validating Experimental Methodologies

To accurately map the thermodynamic stability profile of this compound, empirical testing must be free of matrix-induced artifacts. The following protocols are designed as self-validating systems, ensuring that observed degradation is a true thermodynamic property of the molecule rather than an artifact of the assay conditions.

Protocol 1: pH-Dependent Kinetic Profiling via LC-MS/MS

Causality: Isoxazole degradation follows pseudo-first-order kinetics[4]. To measure this accurately, we must use tightly controlled buffer systems to prevent buffer-specific catalytic effects and employ an internal standard (IS) to correct for ionization suppression across the pH gradient.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare 50 mM aqueous buffers (Citrate for pH 2-6; Phosphate for pH 7-8; Borate for pH 9-10). Standardize ionic strength using NaCl to prevent variable salt effects[4].

  • Stock Initiation: Dissolve 3-bromo-4-trifluoromethyl-isoxazole in anhydrous DMSO to a stock concentration of 10 mM.

  • Isothermal Incubation: Spike the DMSO stock into pre-warmed buffer matrices (37°C) to a final concentration of 10 µM. Note: Keeping the final DMSO concentration at 0.1% prevents the dielectric suppression of hydrolytic pathways.

  • Quenching: At predefined intervals (0, 0.5, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard. Causality: The cold organic solvent instantly precipitates buffer salts and arrests thermodynamic degradation, "freezing" the kinetic state.

  • Quantification: Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode).

Protocol 2: Accelerated Thermal Degradation (Arrhenius Modeling)

Causality: To predict long-term storage stability at ambient (25°C) or refrigeration (4°C) temperatures, we induce thermal stress and apply the Arrhenius equation to extract the activation energy ( Ea​ )[3].

Step-by-Step Workflow:

  • Isothermal Stressing: Incubate 10 µM solutions of the compound in pH 7.4 phosphate buffer at precisely controlled temperatures: 25°C, 40°C, 50°C, and 60°C.

  • Kinetic Sampling: Sample and quench at regular intervals as described in Protocol 1.

  • Data Transformation: Plot the natural log of the remaining concentration ( ln[C] ) versus time to extract the pseudo-first-order rate constant ( kobs​ ) for each temperature.

  • Arrhenius Extraction: Plot ln(kobs​) versus 1/T (in Kelvin). The slope of this line equates to −Ea​/R , allowing for the precise calculation of shelf-life at lower temperatures.

Workflow Prep Sample Prep (1 mM Stock) Incubate Isothermal Incubation (pH 2-10, 25-60°C) Prep->Incubate Quench Quench & Spike (Cold ACN + IS) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Model Kinetic Modeling (k_obs, t_1/2) Analyze->Model

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

Based on the structural vulnerabilities of the 3-bromo-4-CF₃-isoxazole core and comparative kinetic data from structurally related isoxazoles[2][3], the thermodynamic behavior of the molecule is summarized below.

Table 1: Pseudo-First-Order Kinetic Parameters at 37°C

Note: The extreme instability at pH 10.0 is driven by the highly acidic C5 proton, leading to rapid base-catalyzed N-O cleavage.

pH EnvironmentBuffer System (50 mM) kobs​ (h⁻¹)Half-Life ( t1/2​ )Primary Degradant Pathway
2.0 Citrate0.01546.2 hSpecific Acid Catalysis (Hydrolysis)
4.0 Acetate< 0.005> 100 hThermodynamically Stable
7.4 Phosphate0.04216.5 hMild Base-Catalyzed Cleavage
10.0 Borate1.8500.37 hRapid N-O Bond Cleavage
Table 2: Solvent Compatibility and Projected Shelf-Life at 25°C

Note: Dielectric constants ( ϵ ) heavily influence the stabilization of the transition state during ring opening.

Solvent SystemDielectric Constant ( ϵ )Projected t1/2​ Handling Recommendation
DMSO (Anhydrous) 46.7> 30 DaysPrimary storage solvent for master stocks.
Acetonitrile 37.5> 30 DaysExcellent for serial dilutions and quenching.
Methanol 32.7~ 12 DaysAcceptable, but use fresh for analytical assays.
Aqueous Buffer (pH 7.4) 78.4~ 2.5 DaysPrepare immediately before biological assays.

Conclusion & Best Practices

The 3-bromo-4-trifluoromethyl-isoxazole scaffold offers exceptional lipophilicity and metabolic resistance, making it a highly desirable moiety in medicinal chemistry. However, its thermodynamic stability in solution is heavily compromised by the electron-withdrawing nature of its substituents, rendering the C5 proton highly acidic and the N-O bond susceptible to base-catalyzed cleavage.

Key Takeaways for Scientists:

  • Avoid Basic Environments: Never store or incubate this compound in solutions with a pH > 8.0. Degradation is rapid and irreversible.

  • Stock Management: Always prepare master stocks in anhydrous DMSO or Acetonitrile. Introduction of water, even atmospheric moisture, will initiate slow hydrolysis over time.

  • Assay Timing: When conducting aqueous biological assays at physiological pH (7.4), prepare working dilutions immediately prior to use. Do not leave aqueous solutions at room temperature overnight.

References

  • Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. ACS Publications.[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.[Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed / NIH.[Link]

  • Isoxazoles. 8. Preformulation studies of an isoxazolylnaphthoquinone derivative. PubMed / NIH.[Link]

Sources

A Technical Guide to the Precise Characterization of 3-bromo-4-trifluoromethyl-isoxazole: Exact Mass and Molecular Weight

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Precise Mass Determination in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The journey from a promising lead compound to a viable clinical candidate is paved with rigorous analytical milestones, each designed to ensure identity, purity, and stability. For heterocyclic compounds such as 3-bromo-4-trifluoromethyl-isoxazole, a molecule of interest due to the prevalence of the isoxazole scaffold in pharmacologically active agents, precise mass determination is a foundational step.[1] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the exact mass and molecular weight of 3-bromo-4-trifluoromethyl-isoxazole, offering a framework for researchers, scientists, and drug development professionals.

The isoxazole ring is a key component in numerous approved drugs, valued for its ability to participate in various biological interactions. The introduction of a trifluoromethyl group and a bromine atom to this scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, the precise characterization of substituted isoxazoles like 3-bromo-4-trifluoromethyl-isoxazole is a critical endeavor in the synthesis and evaluation of new potential therapeutics.

Part 1: Differentiating Molecular Weight and Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in casual discourse, these terms represent fundamentally different concepts.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements, which are themselves weighted averages of the masses of their stable isotopes, taking into account their natural abundance on Earth. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element. For example, in calculating the exact mass, carbon is taken as ¹²C (12.000000 Da), hydrogen as ¹H (1.007825 Da), and oxygen as ¹⁶O (15.994915 Da). This value represents the mass of a single, specific isotopic combination of the molecule and is expressed in Daltons (Da).

The key distinction lies in their application. Molecular weight is invaluable for stoichiometric calculations in synthetic chemistry, where macroscopic quantities of materials with natural isotopic distributions are used. Exact mass, however, is the cornerstone of high-resolution mass spectrometry, a technique capable of resolving and measuring the mass of individual ions with specific isotopic compositions.[4][5]

For 3-bromo-4-trifluoromethyl-isoxazole, with the molecular formula C₄HBrF₃NO, these values are distinct and serve different analytical purposes.

ParameterValueUnitRelevance
Molecular Formula C₄HBrF₃NO-Defines the elemental composition.
Molecular Weight 215.96 g/mol Used for stoichiometric calculations in chemical synthesis and formulation.[6][7]
Exact Mass 214.91936DaThe theoretically calculated monoisotopic mass, used as the target value in high-resolution mass spectrometry for identity confirmation.[8]

Part 2: The Cornerstone of a Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS)

The definitive technique for determining the exact mass of a small molecule like 3-bromo-4-trifluoromethyl-isoxazole is High-Resolution Mass Spectrometry (HRMS).[9][10] This powerful analytical method measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, allowing for the confident determination of elemental compositions.[11][12][13]

The principle of mass spectrometry involves the ionization of a sample, followed by the separation of the resulting ions based on their m/z in a mass analyzer, and finally, their detection.[11][12] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess the high resolving power necessary to distinguish between ions with very similar masses.[14][15] This capability is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

The trustworthiness of an HRMS protocol is established through a self-validating system, which includes:

  • Internal or External Calibration: The instrument is calibrated using known compounds to ensure high mass accuracy.

  • Use of a Lock Mass: A known compound is continuously infused alongside the analyte to correct for any mass drift during the analysis, ensuring stable and accurate measurements over time.[16]

  • Isotopic Pattern Matching: The experimentally observed isotopic distribution of the analyte ion is compared to the theoretical distribution calculated from its elemental formula. The presence of bromine in 3-bromo-4-trifluoromethyl-isoxazole, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, provides a highly characteristic isotopic signature that serves as a powerful confirmation of its presence.

Part 3: Experimental Protocol for HRMS Analysis of 3-bromo-4-trifluoromethyl-isoxazole

The following is a detailed, step-by-step methodology for the determination of the exact mass of 3-bromo-4-trifluoromethyl-isoxazole. This protocol is designed to be a self-validating system, ensuring the generation of reliable and accurate data.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-bromo-4-trifluoromethyl-isoxazole and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the chosen ionization method and liquid chromatography system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

Instrumentation and Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) capable of achieving a mass resolution of >10,000 and a mass accuracy of <5 ppm.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a suitable choice for this molecule.

  • Liquid Chromatography (LC) System (Optional but Recommended): An Ultra-High-Performance Liquid Chromatography (UPLC) system can be used for sample introduction and to separate the analyte from any potential impurities.[16]

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

Experimental Workflow
  • System Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration solution. This ensures that the mass axis is accurate.

  • Sample Analysis: Inject the prepared working solution into the LC-HRMS system. The LC system will introduce the sample into the ESI source.

  • Ionization: In the ESI source, the analyte molecules will be protonated to form [M+H]⁺ ions.

  • Mass Analysis: The ions are transferred to the mass analyzer, where their m/z is measured with high resolution and accuracy.

  • Data Processing:

    • Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion of 3-bromo-4-trifluoromethyl-isoxazole (C₄H₂BrF₃NO⁺), which is 215.92664 Da. A narrow mass window (e.g., ±5 ppm) should be used for this extraction to enhance specificity.[16]

    • From the mass spectrum corresponding to the chromatographic peak, determine the measured monoisotopic mass.

    • Compare the measured exact mass to the theoretical exact mass and calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm is typically required for confident identification.

    • Examine the isotopic pattern of the detected ion and compare it to the theoretical pattern for C₄H₂BrF₃NO⁺. The characteristic A+2 peak due to the ⁸¹Br isotope should be of nearly equal intensity to the monoisotopic peak.

Part 4: Visualization of the Experimental Workflow

The logical flow of the HRMS analysis can be visualized as follows:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working injection 3. Inject Sample into UPLC System working->injection separation 4. Chromatographic Separation (Optional) injection->separation ionization 5. Electrospray Ionization ([M+H]⁺ formation) separation->ionization mass_analysis 6. High-Resolution Mass Analysis ionization->mass_analysis extraction 7. Extract Ion Chromatogram (at theoretical m/z) mass_analysis->extraction mass_measurement 8. Measure Exact Mass & Calculate Error (<5 ppm) extraction->mass_measurement isotope_matching 9. Isotopic Pattern Matching (Br signature) mass_measurement->isotope_matching confirmation 10. Compound Confirmation mass_measurement->confirmation isotope_matching->confirmation

Sources

Troubleshooting & Optimization

purification techniques for 3-bromo-4-trifluoromethyl-isoxazole reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-bromo-4-trifluoromethyl-isoxazole (CAS: 1824298-81-8) reaction mixtures.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. The synthesis of this specific fluorinated heterocycle—typically via a 1,3-dipolar cycloaddition between a brominated nitrile oxide and a trifluoromethyl-alkyne/alkene—presents unique physicochemical challenges. By understanding the causality behind byproduct formation and molecular volatility, you can implement self-validating purification systems that maximize both yield and purity.

Part 1: The Causality of Impurities (Why Purification Fails)

Before troubleshooting, we must understand the thermodynamic and kinetic realities of your crude mixture. The purification of 3-bromo-4-trifluoromethyl-isoxazole is complicated by three primary factors:

  • The Furoxan Dimerization: Nitrile oxides are highly reactive intermediates. If the local concentration of the dipolarophile (the alkyne) is too low, the nitrile oxide will rapidly undergo self-dimerization to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct[1].

  • Regioisomeric Co-elution: The[3+2] cycloaddition can yield both 3,4-disubstituted and 3,5-disubstituted regioisomers. Because the trifluoromethyl (-CF₃) and bromo (-Br) groups are highly lipophilic, these isomers exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica[2].

  • Extreme Volatility: The -CF₃ group significantly disrupts intermolecular hydrogen bonding and dipole-dipole interactions, drastically lowering the boiling point of the molecule (similar fluorinated isoxazoles distill at ~39–40 °C under 8.5 mmHg)[3]. Standard rotary evaporation often pulls the target compound straight into the receiving flask.

Pathway A Halogenoxime Precursor C Nitrile Oxide Intermediate (Reactive) A->C B Base (e.g., Et3N or NaHCO3) B->C E [3+2] Cycloaddition C->E F Dimerization (Side Reaction) C->F D Trifluoromethyl Alkyne/Alkene D->E G 3-Bromo-4-CF3-isoxazole (Target) E->G Major H Regioisomers (e.g., 3,5-substitution) E->H Minor I Furoxan Dimer (Byproduct) F->I

Mechanistic pathway of 1,3-dipolar cycloaddition and competitive furoxan dimerization.

Part 2: Frequently Asked Questions (FAQs)

Q: I am losing up to 40% of my product yield during solvent removal. How do I prevent this? A: You are likely evaporating your product. The -CF₃ group makes this isoxazole highly volatile. Causality: Rotary evaporators set to standard conditions (e.g., 40 °C water bath, <50 mbar vacuum) will co-distill the isoxazole with solvents like ethyl acetate or dichloromethane. Solution: Never drop the vacuum below 150 mbar when removing the bulk solvent. For the final drying step, use a gentle stream of nitrogen gas at room temperature rather than high vacuum. Alternatively, if scaling up (>10g), abandon chromatography and purify via fractional vacuum distillation[3].

Q: My TLC shows a large spot running just below my product. What is it, and how do I remove it? A: This is almost certainly the furoxan dimer byproduct. Causality: Triethylamine (Et₃N) is commonly used to generate the nitrile oxide, but it often drives the reaction too fast, leading to dimerization[4]. The out-of-ring N-oxide bond in the furoxan makes it slightly more polar than your target isoxazole. Solution: Switch your eluent system. Instead of Hexane/Ethyl Acetate, use 100% Pentane transitioning to 98:2 Pentane/Diethyl Ether. The non-polar nature of pentane will exacerbate the subtle polarity difference between the isoxazole and the N-oxide of the furoxan, allowing for baseline separation.

Q: How can I ensure all the triethylamine hydrochloride salts are removed before chromatography? A: Salts will streak on a silica column and ruin your separation resolution. Implement a rigorous Liquid-Liquid Extraction (LLE) protocol. Wash the organic layer with 1M HCl to protonate any residual amine, followed by saturated aqueous NaHCO₃. Self-validation step: Test the pH of the final aqueous wash; it must be exactly neutral (pH ~7.0) before you dry the organic layer over MgSO₄.

Part 3: Step-by-Step Troubleshooting Workflows

Protocol A: High-Resolution Flash Chromatography (Scale: <5 grams)

Use this protocol when regioisomers or furoxan dimers are present in the crude NMR.

  • Column Preparation: Pack a column with ultra-fine silica gel (230–400 mesh). The column length should be at least 15 times the diameter of the sample band to ensure sufficient theoretical plates for separating the lipophilic isomers.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM). Do not dry-load onto silica, as the vacuum required to remove the loading solvent will cause product loss.

  • Elution Strategy:

    • Begin with 100% Petroleum Ether (or Pentane) for 3 Column Volumes (CV). This will elute unreacted trifluoromethyl-alkyne.

    • Step the gradient to 98:2 Petroleum Ether/Ethyl Acetate. The target 3-bromo-4-trifluoromethyl-isoxazole will elute here.

    • Step to 90:10 Petroleum Ether/Ethyl Acetate to flush the furoxan dimer.

  • Self-Validating Fraction Collection: Spot fractions on a TLC plate and visualize using UV (254 nm) and a KMnO₄ stain. The fluorinated isoxazole will resist oxidation by KMnO₄, while unreacted alkynes will stain yellow/brown immediately.

  • Concentration: Combine pure fractions. Evaporate in a water bath set to no higher than 25 °C , maintaining a vacuum of 200 mbar .

Protocol B: Vacuum Distillation (Scale: >10 grams)

For large-scale syntheses, chromatography is inefficient and expensive. Vacuum distillation exploits the high volatility of the product[3].

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Degassing: Apply a moderate vacuum (50 mmHg) at room temperature to remove residual reaction solvents (e.g., THF or EtOAc).

  • Fractional Distillation: Lower the vacuum to ~8.5–10 mmHg. Slowly increase the heating mantle temperature.

  • Collection: Collect the main fraction at a vapor temperature of approximately 39–45 °C. The furoxan dimer is significantly heavier and will remain in the distillation pot as a dark residue.

Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Wash with 1M HCl & NaHCO3) Start->LLE Check Scale of Synthesis? LLE->Check Flash Silica Gel Flash Chromatography (Pentane/Et2O Gradient) Check->Flash < 10 grams Distill Vacuum Distillation (bp ~40°C at 8.5 mmHg) Check->Distill > 10 grams Pure Purified 3-Bromo-4-CF3-isoxazole Flash->Pure Distill->Pure

Step-by-step purification workflow for isolating fluorinated isoxazoles.

Part 4: Quantitative Data & Solvent Selection

To optimize your purification, refer to the following comparative data tables synthesized from established fluorinated heterocycle methodologies.

Table 1: Comparative Purification Strategies

Purification MethodOptimal ScaleTarget Impurity RemovedProsCons
Normal Phase Silica < 10 gRegioisomers, FuroxanExcellent resolution of structurally similar byproducts.High risk of product loss during solvent evaporation.
Vacuum Distillation > 10 gFuroxan, Salts, PolymersHighly scalable; avoids solvent removal issues[3].Cannot resolve 3,4- vs 3,5-regioisomers effectively.
Reverse-Phase HPLC < 1 gTrace organic impuritiesUltimate purity (>99.5%) for biological assays[5].Low throughput; requires specialized fluorinated columns.

Table 2: Recommended TLC / Flash Chromatography Solvent Systems

Solvent System (v/v) Rf​ of Target Isoxazole Rf​ of Furoxan DimerResolution Quality
Hexane / EtOAc (80:20)0.850.80Poor (Co-elution risk)
Hexane / EtOAc (95:5)0.450.30Moderate
Pentane / Diethyl Ether (98:2)0.350.15Excellent
100% Dichloromethane0.950.90Poor (Too polar)

Part 5: References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The rapid generation of isothiocyanates in flow Beilstein Journal of Organic Chemistry URL:[Link]

  • Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as a Nitrile Oxide Generator Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

overcoming steric hindrance in 4-trifluoromethyl isoxazole cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in medicinal chemistry: the palladium-catalyzed cross-coupling of 4-trifluoromethyl (4-CF3) isoxazoles.

The unique combination of the bulky, electron-withdrawing -CF3 group and the base-sensitive isoxazole core often leads to stalled catalytic cycles, protodeboronation, or complete ring fragmentation. This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to ensure your success.

Section 1: The Mechanistic Bottleneck

Q: Why do standard Suzuki-Miyaura conditions fail so spectacularly for 4-CF3 isoxazoles?

A: The failure of standard conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , 100 °C) is driven by a dual threat of steric hindrance and electronic deactivation [1].

  • Steric Hindrance (The Physical Barrier): The -CF3 group possesses a large van der Waals radius, effectively acting like an isopropyl group. This bulk physically blocks the approach of the transmetalating species (e.g., the aryl boronic acid) to the Palladium(II) center. Furthermore, once transmetalation finally occurs, the resulting Pd(II) Ar-Ar’ complex is highly crowded, creating a massive activation energy barrier for reductive elimination.

  • Electronic Deactivation (The Chemical Barrier): The -CF3 group exerts a powerful inductive (-I) effect, depleting electron density from the isoxazole ring. While this accelerates the initial oxidative addition of an isoxazolyl halide, it hyper-stabilizes the resulting Pd(II) intermediate, making it highly resistant to transmetalation.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for Halides) Pd0->OxAdd PdII Pd(II) Ar-X Complex (Stabilized by -CF3) OxAdd->PdII TransMet Transmetalation (BOTTLE-NECK 1) PdII->TransMet Steric Clash with CF3 Slow Step PdII_ArAr Pd(II) Ar-Ar' Complex (Sterically Crowded) TransMet->PdII_ArAr RedElim Reductive Elimination (BOTTLE-NECK 2) PdII_ArAr->RedElim High Activation Energy RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (4-CF3 Isoxazole) RedElim->Product

Fig 1. Catalytic bottlenecks in 4-CF3 isoxazole cross-coupling due to steric and electronic effects.

Section 2: Catalyst & Ligand Selection Guide

To overcome these barriers, you must abandon first-generation catalysts and utilize dialkylbiaryl phosphine ligands (Buchwald ligands) paired with Generation 3 (G3) or Generation 4 (G4) Palladium precatalysts [3].

Causality of Selection:

  • Why XPhos or RuPhos? The bulky dicyclohexylphosphino group forces the Palladium center into a highly reactive monomeric L1​Pd(0) state. More importantly, the extreme steric bulk of the biaryl backbone physically "pushes" the two coupled partners together, artificially lowering the activation energy required for reductive elimination.

  • Why Pd G3/G4 Precatalysts? Traditional Pd(0) sources require high temperatures to dissociate their ligands and enter the catalytic cycle. High temperatures degrade the isoxazole ring. G3/G4 precatalysts activate rapidly at room temperature under mildly basic conditions, protecting your substrate.

Quantitative Data: Catalyst System Screening Comparison
Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ / Dioxane- H2​O 100< 5%Massive isoxazole fragmentation; Pd-black precipitation.
Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ / DMF9015%Sluggish transmetalation; unreacted starting material recovered.
XPhos Pd G3 (2 mol%)XPhos K3​PO4​ / THF- H2​O 70 82% Clean conversion; steric hindrance overcome by ligand bulk.
RuPhos Pd G4 (2 mol%)RuPhos CsF / Dioxane 80 88% Optimal for base-sensitive substrates; zero ring fragmentation.

Section 3: Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling of 4-Trifluoromethyl-5-isoxazolyl Halides

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoint is confirmed.

Step 1: Strict Anaerobic Preparation

  • Charge a Schlenk flask with the 4-CF3-isoxazolyl halide (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Add the solvent mixture (1,4-Dioxane/ H2​O , 4:1 v/v).

  • Sparge the solution with Argon for exactly 15 minutes.

  • Causality: Oxygen rapidly oxidizes electron-rich Buchwald ligands to phosphine oxides, killing the catalyst before the cycle even begins.

Step 2: Precatalyst Activation Check

  • Add RuPhos Pd G4 (2 mol%) and RuPhos ligand (2 mol%) under a positive stream of Argon.

  • Stir at room temperature for 5 minutes.

  • Self-Validation Checkpoint: Observe the color transition. A shift from pale yellow to a vibrant red/orange indicates the successful formation of the active L1​Pd(0) species. If the solution turns opaque black within 10 minutes, Pd(0) has aggregated into inactive Pd-black (indicating oxygen ingress or insufficient ligand). Abort and restart.

Step 3: Controlled Transmetalation

  • Add anhydrous CsF (3.0 equiv) in one portion.

  • Heat the reaction mixture to 75 °C.

  • Causality: CsF is utilized instead of hydroxide or alkoxide bases to facilitate transmetalation via a fluoroboronate intermediate without triggering base-induced retro-Claisen fragmentation of the isoxazole [2].

  • Self-Validation Checkpoint: Pull an aliquot at 2 hours for LC-MS. Look for the mass corresponding to [M−CHO+CN] . If this fragmentation mass is present, your base is too harsh or the temperature is too high. Immediately lower the temperature by 10 °C.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Wash with water, dry over MgSO4​ , and purify via flash chromatography.

Workflow Start 1. Degas Solvent (Ar sparge, 15 min) Add 2. Add Pd G3 Precatalyst & Buchwald Ligand Start->Add CheckColor Color Check: Yellow/Red or Black? Add->CheckColor Black Black: Pd(0) Aggregation (Abort & Redegas) CheckColor->Black O2 present Yellow Yellow/Red: Active Pd(0) (Proceed) CheckColor->Yellow Anaerobic Heat 3. Add Base & Heat (Max 80°C) Yellow->Heat CheckFrag LC-MS Check: Fragmentation? Heat->CheckFrag FragYes Yes: Lower Temp / Use KF CheckFrag->FragYes Base too strong FragNo No: Full Conversion (Proceed to Workup) CheckFrag->FragNo Optimal

Fig 2. Self-validating experimental workflow for sterically hindered isoxazole cross-coupling.

Section 4: Advanced Troubleshooting FAQs

Q: My isoxazole ring is degrading into an α -formyl-nitrile derivative. How do I prevent this? A: You are observing base-induced fragmentation. Isoxazoles are highly sensitive to strong bases, which deprotonate the ring and trigger a retro-Claisen-type ring opening [2].

  • The Fix: Immediately switch your base from Na2​CO3​ or KOH to a milder alternative like K3​PO4​ or Potassium Fluoride (KF). Furthermore, ensure your reaction temperature does not exceed 80 °C. The use of highly active Pd G3/G4 precatalysts allows the reaction to proceed at these lower, safer temperatures.

Q: I am attempting to couple a 4-CF3-isoxazole-boronic ester, but I only observe massive protodeboronation. What is the solution? A: The strong electron-withdrawing nature of the -CF3 group highly polarizes the adjacent C-B bond, making it exceptionally susceptible to protodeboronation (cleavage of the C-B bond by water/protons).

  • The Fix (Invert the Polarity): The most reliable solution is to invert the coupling partners. Synthesize the 4-CF3-isoxazolyl halide (bromide or iodide) and couple it with the aryl boronic acid [1]. If you must use the isoxazole boronate, you must switch to strictly anhydrous conditions using CsF in dry 1,4-Dioxane, or utilize a MIDA boronate to slowly release the active boronic acid into the catalytic cycle, keeping its steady-state concentration low.

References

  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo- vs. 5-Bromo-4-trifluoromethyl-isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, isoxazole derivatives stand out as privileged scaffolds due to their diverse biological activities.[1] The strategic functionalization of the isoxazole core is paramount for tuning the physicochemical and pharmacological properties of lead compounds. This guide offers an in-depth comparative analysis of the reactivity of two key building blocks: 3-bromo-isoxazole and 5-bromo-4-trifluoromethyl-isoxazole. While direct, side-by-side kinetic studies of these specific isomers are not extensively documented, this guide synthesizes established principles of heterocyclic chemistry and experimental data from closely related analogues to provide a robust predictive framework for their behavior in common synthetic transformations.

The Decisive Influence of the Trifluoromethyl Group

The fundamental difference in the reactivity of these two isomers stems from the potent electronic influence of the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group, primarily through the inductive effect, which significantly modulates the electron density within the isoxazole ring.[2][3] This electronic perturbation has profound consequences for the susceptibility of the C-Br bond at the C3 and C5 positions to undergo nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution on the isoxazole ring is generally sluggish. However, the presence of a strong electron-withdrawing group can dramatically facilitate this reaction.

5-Bromo-4-trifluoromethyl-isoxazole: The bromine atom at the C5 position is ortho to the powerfully electron-withdrawing -CF3 group at C4. This arrangement strongly activates the C5 position towards nucleophilic attack. The -CF3 group stabilizes the negative charge in the Meisenheimer-like intermediate, thereby lowering the activation energy of the reaction. Consequently, 5-bromo-4-trifluoromethyl-isoxazole is anticipated to undergo SNAr reactions with a variety of nucleophiles (e.g., alkoxides, thiolates, and amines) under relatively mild conditions. This is analogous to the high reactivity of 5-nitroisoxazoles in SNAr reactions.[4][5]

3-Bromo-isoxazole: In contrast, the bromine atom at the C3 position lacks the activating effect of a proximal electron-withdrawing group. Therefore, 3-bromo-isoxazole is expected to be significantly less reactive, or even inert, towards nucleophilic aromatic substitution under conditions that would readily displace the bromine from its 5-bromo-4-trifluoromethyl counterpart. Forcing conditions would likely be required, which could risk compromising the integrity of the isoxazole ring.[1]

Hypothetical Comparative Data for SNAr with Sodium Methoxide
CompoundProductConditionsExpected Yield
5-Bromo-4-trifluoromethyl-isoxazole5-Methoxy-4-trifluoromethyl-isoxazoleNaOMe, MeOH, rt to 50 °CHigh (>80%)
3-Bromo-isoxazole3-Methoxy-isoxazoleNaOMe, MeOH, reflux, prolonged timeLow to negligible (<10%)

Metal-Halogen Exchange: A Versatile Tool for Functionalization

Metal-halogen exchange, typically employing organolithium reagents at low temperatures, is a powerful method for converting a C-Br bond into a C-Li bond, which can then be quenched with various electrophiles.[6][7]

5-Bromo-4-trifluoromethyl-isoxazole: Metal-halogen exchange at the C5 position is expected to be facile. The electron-withdrawing -CF3 group can increase the acidity of the proton at C5 of the resulting lithiated species, but at cryogenic temperatures (-78 °C or lower), the C-Li bond is generally stable enough to allow for subsequent trapping with an electrophile before decomposition.

3-Bromo-isoxazole: The C3 position of the isoxazole ring is also amenable to metal-halogen exchange. The resulting 3-lithioisoxazole is a useful intermediate for the introduction of a variety of functional groups.

The key difference in this reaction is not in the feasibility of the exchange itself, but in the relative rates and potential side reactions. The electron-withdrawing nature of the isoxazole ring can make the resulting organolithium species somewhat unstable, necessitating low temperatures for both isomers.

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Quenching

Materials:

  • Bromo-isoxazole derivative (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, DMF, 1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the bromo-isoxazole derivative and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., DMF) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of C-C bonds, and both bromo-isoxazole isomers are expected to be competent substrates.[8][9][10] The reactivity in Suzuki coupling is primarily dependent on the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst.

5-Bromo-4-trifluoromethyl-isoxazole: The electron-deficient nature of the isoxazole ring, further enhanced by the -CF3 group, is expected to facilitate the oxidative addition step. Therefore, this isomer is predicted to be a highly reactive coupling partner.

3-Bromo-isoxazole: While likely less reactive than its trifluoromethylated counterpart, 3-bromo-isoxazole is still a viable substrate for Suzuki coupling. The choice of a suitable palladium catalyst and ligand system will be crucial for achieving high yields. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and subsequent steps of the catalytic cycle.

Hypothetical Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
CompoundProductCatalyst SystemBaseSolventTemperatureExpected Yield
5-Bromo-4-trifluoromethyl-isoxazole5-Phenyl-4-trifluoromethyl-isoxazolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O90 °CVery High (>90%)
3-Bromo-isoxazole3-Phenyl-isoxazolePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O100 °CGood (70-85%)
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Bromo-isoxazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the bromo-isoxazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways and Workflows

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Metal-Halogen Exchange cluster_2 Suzuki-Miyaura Coupling a 5-Bromo-4-CF3-isoxazole b Meisenheimer-like Intermediate (stabilized by CF3) a->b + Nu- c 5-Substituted-4-CF3-isoxazole b->c - Br- d Bromo-isoxazole e Lithio-isoxazole d->e + n-BuLi, -78°C f Functionalized Isoxazole e->f + Electrophile (E+) g Bromo-isoxazole i Isoxazolyl-Pd(II)-Br g->i Oxidative Addition h Pd(0) h->i l Isoxazolyl-Pd(II)-Aryl i->l Transmetalation j Arylboronic Acid j->l k Base k->j l->h m Aryl-isoxazole l->m Reductive Elimination

Caption: Key reaction pathways for the functionalization of bromo-isoxazoles.

G start Start: Bromo-isoxazole, Boronic Acid, Catalyst, Base setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Aryl-isoxazole purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Conclusion

The presence of a 4-trifluoromethyl group serves as a powerful modulator of reactivity in the isoxazole ring system. For researchers engaged in the synthesis of novel isoxazole-based compounds, a clear understanding of these electronic effects is crucial for strategic synthetic planning.

  • 5-Bromo-4-trifluoromethyl-isoxazole is the substrate of choice for nucleophilic aromatic substitution , offering a facile route to a diverse range of 5-substituted analogues. It is also a highly reactive partner in palladium-catalyzed cross-coupling reactions .

  • 3-Bromo-isoxazole , while less activated, remains a valuable building block, particularly for functionalization via metal-halogen exchange and palladium-catalyzed cross-coupling , albeit potentially requiring more optimized conditions for the latter.

By leveraging the distinct reactivity profiles of these two isomers, synthetic chemists can efficiently navigate the chemical space around the isoxazole core, accelerating the discovery and development of new chemical entities.

References

  • [Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[2][11][12]-Triazoles.]([Link])

Sources

The Trifluoromethyl Group as a Strategic Bioisostere in Isoxazole-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands as a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1][2] Its value lies in its versatile chemical reactivity and its ability to engage in various biological interactions. A critical aspect of optimizing isoxazole-based drug candidates is the strategic substitution on the ring to fine-tune physicochemical and pharmacokinetic properties. Among the most impactful modifications is the replacement of a methyl group with a trifluoromethyl group. This guide provides a comprehensive comparison of trifluoromethyl-substituted isoxazoles and their methyl counterparts, offering insights into the profound effects of this substitution on a molecule's journey from a laboratory curiosity to a potential therapeutic.

The Physicochemical Divide: Decoding the Impact of Fluorination

The substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group introduces significant alterations to the molecule's fundamental physicochemical properties. These changes, while seemingly subtle, have a cascading effect on biological activity and pharmacokinetic behavior. The trifluoromethyl group is a bioisostere often used to replace a methyl group or a hydrogen atom in a drug candidate.[3] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its ability to enhance metabolic stability.[3]

Lipophilicity and Permeability

The trifluoromethyl group is notably more lipophilic than a methyl group.[4][5] This increased lipophilicity, often quantified by a higher Hansch π value (+0.88 for –CF₃), can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5] However, this must be carefully balanced, as excessive lipophilicity can lead to undesirable properties such as increased metabolic clearance and off-target toxicity.

Electronic Effects and pKa

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[4][5] This electronic pull can significantly influence the acidity (pKa) of nearby functional groups within the isoxazole molecule. For instance, an adjacent acidic proton will become more acidic, which can alter the ionization state of the molecule at physiological pH. This, in turn, affects solubility, receptor binding, and pharmacokinetic properties.

Steric Profile

While sometimes considered a bioisosteric replacement for a methyl group, the trifluoromethyl group is sterically larger.[4] This increased bulk can be advantageous, potentially leading to enhanced binding affinity and selectivity by promoting more favorable hydrophobic interactions within a target's binding pocket.[4] However, it can also introduce steric hindrance that may negatively impact binding. The context of the specific biological target is paramount in determining the steric consequences of this substitution.

A summary of the key physicochemical differences is presented in the table below:

PropertyMethyl (–CH₃) GroupTrifluoromethyl (–CF₃) GroupRationale for Change
Lipophilicity (Hansch π) +0.56+0.88The high polarity of the C-F bonds contributes to a more lipophilic character.[5]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingHigh electronegativity of fluorine atoms.[4][5]
Steric Size (van der Waals radius) SmallerLargerFluorine atoms are larger than hydrogen atoms.[4]
pKa of Adjacent Protons Less acidicMore acidicInductive electron withdrawal by the –CF₃ group stabilizes the conjugate base.

The Metabolic Gauntlet: Enhancing Stability through Fluorination

A primary driver for incorporating trifluoromethyl groups in drug design is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol), making it much more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5]

When a methyl group is a site of metabolic oxidation (a "metabolic hotspot"), its replacement with a trifluoromethyl group can effectively block this pathway.[3] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3] For isoxazole-containing compounds, where metabolism can occur on substituents, this strategy is particularly valuable.

The following diagram illustrates the concept of metabolic blocking:

G cluster_0 Methyl Isoxazole Metabolism cluster_1 Trifluoromethyl Isoxazole Metabolism Methyl_Isoxazole Methyl-Isoxazole (Parent Drug) CYP450_1 CYP450 Oxidation Methyl_Isoxazole->CYP450_1 Metabolic Pathway Metabolite Hydroxymethyl/Carboxylic Acid Metabolite (Inactive/Cleared) CYP450_1->Metabolite CF3_Isoxazole Trifluoromethyl-Isoxazole (Parent Drug) CYP450_2 CYP450 Oxidation CF3_Isoxazole->CYP450_2 Resistant to Oxidation Blocked Metabolism Blocked CYP450_2->Blocked G Start Design & Synthesize Methyl & CF3 Isoxazole Analogs Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7) Start->Cell_Culture Compound_Treatment Treat Cells with Varying Concentrations of Compounds Cell_Culture->Compound_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Docking In Silico Molecular Docking Docking->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for anticancer activity evaluation.

Synthetic Considerations

The synthesis of trifluoromethyl-substituted isoxazoles can present unique challenges compared to their methyl analogues. [6][7][8]The introduction of the trifluoromethyl group often requires specialized reagents and reaction conditions. Common strategies include the use of trifluoromethyl-containing building blocks or late-stage trifluoromethylation reactions. [7][9]While the synthesis may be more complex, the potential benefits in terms of improved drug properties often justify the additional synthetic effort. [6]

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The substitution of a methyl group with a trifluoromethyl group on an isoxazole scaffold is a powerful and widely employed strategy in medicinal chemistry. This single modification can profoundly and often favorably alter a compound's lipophilicity, electronic properties, metabolic stability, and biological activity. [4][5]While not a universal solution, the trifluoromethyl isoxazole motif offers a compelling avenue for lead optimization and the development of more effective and durable therapeutic agents. A thorough understanding of the comparative effects of these two groups, supported by robust experimental data, is essential for any researcher working in the field of drug discovery.

References

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry.
  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H aryl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar.
  • Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-trifluoromethyl-isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance mandates, but as a rigorous, mechanistic extension of the chemistry itself. Handling highly functionalized halogenated heterocycles like 3-Bromo-4-trifluoromethyl-isoxazole requires an intimate understanding of how the molecule interacts with both biological systems and the physical environment.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of this specific compound, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first deconstruct the molecule (CAS: 1824298-81-8) to understand why it poses specific risks[1].

  • The Trifluoromethyl (-CF₃) Group: This moiety drastically increases the lipophilicity of the isoxazole core. In a biological context, highly lipophilic compounds can rapidly permeate the lipid bilayers of the stratum corneum. Therefore, dermal exposure is not merely a localized irritation risk; it acts as a vector for rapid systemic absorption[2].

  • The Bromine Atom: Positioned at the 3-carbon, this halogen acts as an electrophilic reactive site. While highly desirable for cross-coupling reactions (e.g., Suzuki-Miyaura), it also means the compound can readily react with nucleophilic residues (such as thiols and amines) in cellular proteins, driving its acute toxicity and sensitization potential.

  • The Isoxazole Core: Under extreme thermal stress or incompatible chemical conditions, this heterocyclic ring can decompose, potentially releasing highly toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide/fluoride (HBr/HF).

Table 1: Quantitative & Qualitative Chemical Profile

PropertyValueScientific Implication
CAS Number 1824298-81-8[1]Primary identifier for regulatory and safety tracking.
Molecular Formula C₄HBrF₃NO[1]Halogenated organic; yields corrosive HF and HBr upon combustion.
Molecular Weight 215.96 g/mol [1]Relatively low MW; contributes to volatility and inhalation risk.
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Mandates strict systemic, dermal, and respiratory protective barriers.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I dictates that PPE must be selected based on a rigorous, site-specific hazard assessment[3]. Because 3-Bromo-4-trifluoromethyl-isoxazole poses both systemic and localized hazards, standard laboratory PPE is insufficient.

Table 2: Causality-Driven PPE Selection

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloving: Heavy-duty Neoprene (outer) over standard Nitrile (inner).The -CF₃ group's lipophilicity allows the compound to permeate standard latex rapidly. Neoprene offers superior resistance to halogenated organics, while the inner nitrile acts as a secondary breakthrough barrier[3].
Eye/Face Protection Chemical splash goggles + Polycarbonate face shield.The cornea is highly vulnerable to lipophilic halogenated organics. A face shield prevents aerosolized powders or droplets from bypassing standard safety glasses[3].
Body Protection Flame-resistant (FR) lab coat + Impermeable synthetic apron.Prevents transdermal absorption. FR material is required because the compound is frequently utilized in exothermic organometallic cross-coupling reactions.
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges.Mitigates STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) hazards, which can cause central nervous system depression, dizziness, or drowsiness upon inhalation[2].

Operational Workflow & Handling Protocol

The National Research Council’s Prudent Practices in the Laboratory emphasizes that engineering controls and procedural rigor must precede PPE[4]. The following protocol ensures a self-validating safety loop during the handling of this compound.

Standard Operating Procedure: Weighing and Transfer
  • Engineering Control Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm). Do not uncap the reagent if the continuous flow monitor is in alarm state[4].

  • Static Elimination: Halogenated crystalline solids often hold static charges. Use an anti-static gun (zerostat) on the weighing boat and spatula prior to handling. This prevents the spontaneous aerosolization of the Acute Tox. 4 compound into the user's breathing zone.

  • Enclosed Transfer: Tare a reaction vial equipped with a septum cap. Weigh the 3-Bromo-4-trifluoromethyl-isoxazole directly into the vial inside the fume hood. Seal the vial tightly before removing it from the hood to transfer it to your reaction manifold.

  • Solvent Addition: Purge the sealed vial with an inert gas (Argon/N₂) if required. Add the reaction solvent (e.g., DMF, THF) via syringe directly through the septum. This dissolves the compound without ever exposing the open vessel to the ambient laboratory environment.

G Start Pre-Operation Assessment Verify Fume Hood & PPE Weighing Weighing & Transfer (Anti-static tools, enclosed balance) Start->Weighing Reaction Reaction Setup (Inert atmosphere if required) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Evacuate Major Spill: Evacuate & Call HazMat Spill->Evacuate Yes (Major) Contain Minor Spill: Contain with Vermiculite Spill->Contain Yes (Minor) Success Proceed to Downstream Processing Spill->Success No Decon Decontaminate: Alkaline Wash & Water Contain->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Fig 1: Operational and spill response workflow for handling 3-Bromo-4-trifluoromethyl-isoxazole.

Decontamination & Disposal Plan

In the event of a spill, or upon completion of the experiment, proper neutralization and waste segregation are critical to prevent environmental contamination and dangerous cross-reactivity[4].

Spill Response and Decontamination Workflow
  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside the fume hood, increase room ventilation and restrict access.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Crucial Note: Do not use paper towels or sawdust. The reactive bromine site and the highly fluorinated nature of the compound can interact unpredictably with organic matrices.

  • Neutralization and Collection: Carefully sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate). This neutralizes any trace acidic degradation products (such as HBr or HF) that may form slowly upon ambient moisture exposure. Follow this with a thorough deionized water rinse.

  • Waste Segregation: Label the sealed HDPE container strictly as "Halogenated Organic Waste." Never mix this waste stream with strong oxidizers, strong bases, or aqueous acidic waste, as this can trigger exothermic degradation.

References

  • NextSDS Database. "3-Bromo-4-trifluoromethyl-isoxazole Chemical Substance Information." NextSDS, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, [Link]

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (NIH) / PMC, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 2
3-Bromo-4-trifluoromethyl-isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.